
Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C17H16. This compound is characterized by the presence of two benzene rings connected by a 2-ethenyl-1-propene-1,3-diyl bridge. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles. The double bonds in the 2-ethenyl-1-propene-1,3-diyl bridge can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a 1,3-propanediyl bridge.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Contains a 3-methyl-1-propene-1,3-diyl bridge.
Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Features a 1-ethenyl-1,3-propanediyl bridge.
Uniqueness
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the 2-ethenyl-1-propene-1,3-diyl bridge allows for unique interactions and reactions that are not observed in its similar counterparts.
Propriétés
Numéro CAS |
50366-05-7 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-benzylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h2-13H,1,14H2 |
Clé InChI |
HRQGYUBBCWTVIJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
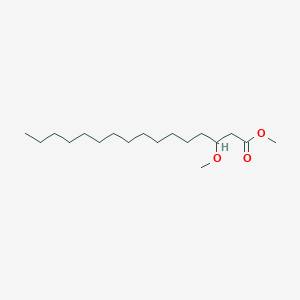
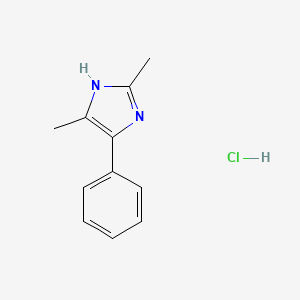


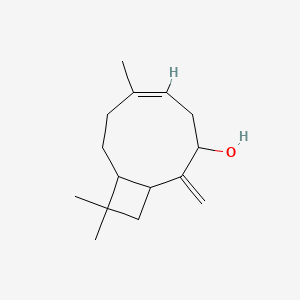

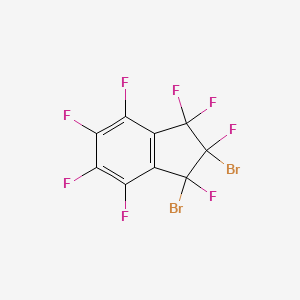
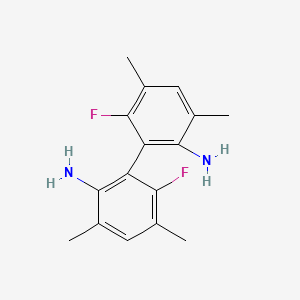
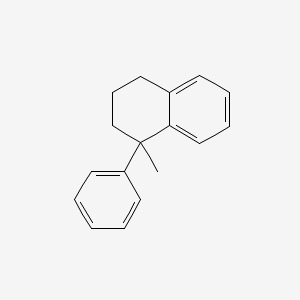
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
